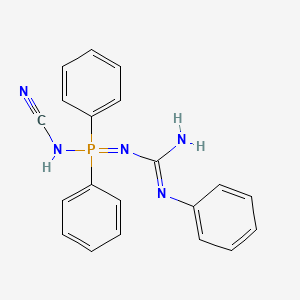
N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is a chemical compound with the molecular formula C20H18N5P. This compound is known for its unique structure, which includes a cyano group, diphenyl groups, and a phosphinimidic amide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide involves the visible-light-induced decarboxylation of dioxazolones. This reaction is carried out in the presence of an external catalyst-free system, utilizing visible light as a renewable energy source. The reaction conditions are mild, and the process is environmentally friendly, making it an attractive method for producing this compound .
Industrial Production Methods
While specific industrial production methods for N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be employed. The use of visible light and catalyst-free conditions aligns with the goals of reducing environmental impact and improving efficiency in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s properties make it suitable for use in material science, including the development of new materials with specific characteristics
Mécanisme D'action
The mechanism by which N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to form bonds with various molecules, influencing their behavior and function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
P,P-diphenyl-N,N’-bis(®-1-phenylethyl)phosphinimidic amide: This compound shares a similar phosphinimidic amide structure but differs in its substituents.
Dioxazolones: These compounds are precursors in the synthesis of phosphinimidic amides and share some structural similarities.
Uniqueness
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is unique due to its combination of a cyano group, diphenyl groups, and a phosphinimidic amide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
834878-00-1 |
|---|---|
Formule moléculaire |
C20H18N5P |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-[(cyanoamino)-diphenyl-λ5-phosphanylidene]-2-phenylguanidine |
InChI |
InChI=1S/C20H18N5P/c21-16-23-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-20(22)24-17-10-4-1-5-11-17/h1-15,23H,(H2,22,24) |
Clé InChI |
VZSMLYXEGFYQFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


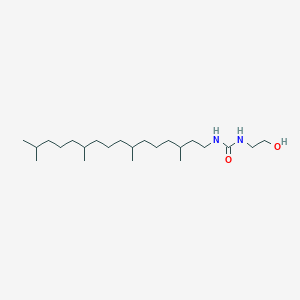
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
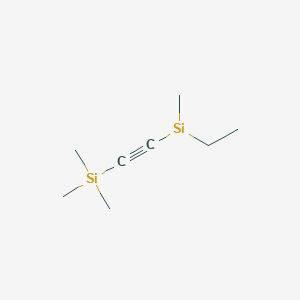
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

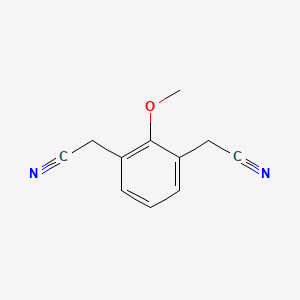
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
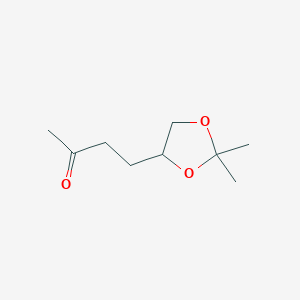
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
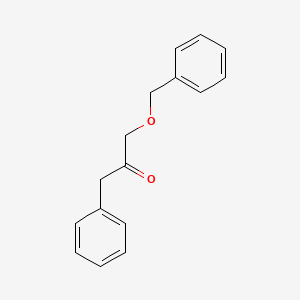

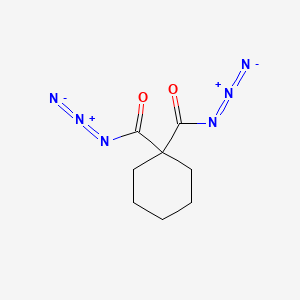
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
